4-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide
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Description
4-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide is a useful research compound. Its molecular formula is C26H23F3N4O5 and its molecular weight is 528.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide is 528.16205433 g/mol and the complexity rating of the compound is 885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- AKOS001788629 exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth .
- Inflammation plays a crucial role in various diseases. AKOS001788629 has shown anti-inflammatory properties by modulating key inflammatory pathways. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders .
- Preclinical studies indicate that AKOS001788629 has neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers are exploring its application in Alzheimer’s disease and Parkinson’s disease .
- AKOS001788629 has been investigated for its impact on cardiovascular health. It may improve endothelial function, reduce blood pressure, and prevent atherosclerosis. These findings suggest potential therapeutic applications in cardiovascular diseases .
- The compound shows promise in managing metabolic disorders such as diabetes and obesity. It may regulate glucose metabolism, enhance insulin sensitivity, and reduce adipose tissue inflammation .
- AKOS001788629 exhibits antimicrobial effects against bacteria and fungi. Researchers are studying its potential as an alternative to conventional antibiotics .
- Due to its unique chemical structure, AKOS001788629 can serve as a building block for drug delivery systems. Scientists are exploring its use in targeted drug delivery to improve therapeutic efficacy .
- Researchers are investigating the interactions of AKOS001788629 with biological macromolecules. Structural studies provide insights into its binding sites and potential drug-receptor interactions .
Anticancer Properties
Anti-inflammatory Effects
Neuroprotective Potential
Cardiovascular Applications
Metabolic Disorders
Antimicrobial Activity
Drug Delivery Systems
Chemical Biology and Structural Studies
properties
IUPAC Name |
4-[2,4-dioxo-1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N4O5/c27-26(28,29)17-6-3-7-18(14-17)31-23(35)16-33-21-10-2-1-9-20(21)24(36)32(25(33)37)12-4-11-22(34)30-15-19-8-5-13-38-19/h1-3,5-10,13-14H,4,11-12,15-16H2,(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJCLAUQOENIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)CCCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide |
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